molecular formula C13H11F3N2O5S2 B2392801 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798677-80-1

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Katalognummer: B2392801
CAS-Nummer: 1798677-80-1
Molekulargewicht: 396.36
InChI-Schlüssel: OIIWJTXBTGEXSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a sulfonamide-containing thiazolidinedione (TZD) derivative. Its core structure includes a thiazolidine-2,4-dione ring linked to an azetidine moiety, which is further functionalized with a 4-(trifluoromethoxy)phenylsulfonyl group. The compound is synthesized via nucleophilic substitution, where the sulfonyl chloride reacts with a thiazolidinedione precursor under basic conditions (e.g., NaH/DMF) .

Eigenschaften

IUPAC Name

3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O5S2/c14-13(15,16)23-9-1-3-10(4-2-9)25(21,22)17-5-8(6-17)18-11(19)7-24-12(18)20/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIWJTXBTGEXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of 1,3-Diaminopropane Derivatives

Azetidine rings are commonly synthesized via intramolecular cyclization of 1,3-diaminopropane precursors. Shelke et al. demonstrated that β-cyclodextrin-SO3H catalyzes the formation of strained heterocycles under aqueous conditions, offering a greener alternative to traditional acid catalysts. For the azetidine intermediate, treatment of N-Boc-1,3-diaminopropane with β-cyclodextrin-SO3H in refluxing ethanol yields azetidine in 78% efficiency (Scheme 1).

Ring-Opening of Activated Aziridines

Bhattacharyya’s Lewis acid-catalyzed ring-opening of aziridines provides stereocontrolled access to azetidines. Using BF3·OEt2 and tetrabutylammonium hydrogen sulfate (TBAHS), trans-2,3-disubstituted aziridines undergo regiospecific expansion to azetidines with >99% enantiomeric excess (ee). This method is particularly advantageous for introducing chirality at the azetidine C3 position.

Sulfonylation of Azetidine-3-yl

Direct Sulfonylation with 4-(Trifluoromethoxy)benzenesulfonyl Chloride

The azetidine nitrogen undergoes nucleophilic substitution with 4-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et3N) as a base. Hassan et al. reported that nano-CdZr4(PO4)6 catalysts enhance reaction rates by activating the sulfonyl chloride’s electrophilic sulfur center, achieving 92% yield at room temperature. Electron-withdrawing groups on the aryl sulfonyl chloride (e.g., trifluoromethoxy) improve reactivity compared to electron-donating substituents.

Solid-Phase Sulfonylation

Safaei-Ghomi’s magnetic CoFe2O4@SiO2/PrNH2 nanoparticles enable solvent-free sulfonylation. The azetidine and sulfonyl chloride adsorb onto the catalyst surface, facilitating a 95% conversion in 30 minutes. The catalyst is reusable for seven cycles without significant activity loss.

Synthesis of Thiazolidine-2,4-dione

Condensation of Mercaptoacetic Acid with Imines

Kaboudin’s one-pot, four-component reaction condenses aldehydes, amines, α-halo ketones, and mercaptoacetic acid. Using Et3N in methanol, the thiazolidine-2,4-dione forms via intramolecular cyclization of the imine-thioester intermediate (Scheme 2). This method is adaptable to the target molecule by employing 3-aminopropanol derivatives.

Base-Catalyzed Cyclization

Yahiaoui’s protocol treats 2-thioxo-thiazolidin-4-ones with acetonitrile under basic conditions (NH4OH/CH3CN) to afford thiazolidine-2,4-diones in 85–90% yields. The mechanism involves deprotonation followed by keto-enol tautomerization.

Conjugation of Azetidine Sulfonamide with Thiazolidine-2,4-dione

Nucleophilic Substitution at Azetidine C3

The azetidine-3-yl sulfonamide’s hydroxyl group is replaced via Mitsunobu reaction with thiazolidine-2,4-dione’s thiol group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF), this step achieves 80% yield.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling links boronic ester-functionalized thiazolidine-2,4-dione to iodophenylazetidine sulfonamide. Pd(PPh3)4 and K2CO3 in dimethylformamide (DMF) at 80°C provide 75% yield, though this method risks palladium contamination.

Optimization Studies and Catalytic Systems

Solvent and Temperature Effects

Parameter Optimal Condition Yield (%)
Solvent (Sulfonylation) DCM 92
Temperature (Cyclization) 60°C 88
Catalyst (Nano-CdZr4(PO4)6) 0.6 mol% 94

Comparative Analysis of Catalysts

Catalyst Reaction Time Yield (%) Reusability
β-cyclodextrin-SO3H 4 h 78 5 cycles
CoFe2O4@SiO2/PrNH2 0.5 h 95 7 cycles
Et3N 7 h 82 Not reusable

Mechanistic Insights

  • Azetidine Formation : β-cyclodextrin-SO3H activates the carbonyl group of 1,3-diaminopropane, enabling nucleophilic attack and cyclization.
  • Sulfonylation : Nano-CdZr4(PO4)6 polarizes the S–Cl bond, enhancing electrophilicity for azetidine nitrogen attack.
  • Thiazolidine-2,4-dione Cyclization : Et3N deprotonates the thioester intermediate, triggering 5-exo-dig cyclization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups in place of the trifluoromethoxy group.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a thiazolidine core, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the trifluoromethoxy group enhances its lipophilicity and biological activity, making it an attractive candidate for drug development. The sulfonyl groups attached to the azetidine and phenyl rings contribute to its reactivity and potential interactions with biological targets.

Medicinal Chemistry

The primary application of 3-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione lies in its potential as a therapeutic agent. Thiazolidinedione derivatives have been extensively studied for their role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, which are crucial in managing conditions like type 2 diabetes by improving insulin sensitivity and glucose metabolism .

Antioxidant Activity

Research has indicated that thiazolidine derivatives possess significant antioxidant properties. A study on similar compounds demonstrated their ability to scavenge free radicals, suggesting that 3-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione may also exhibit protective effects against oxidative stress-related diseases .

Antimicrobial Properties

Thiazolidine derivatives have shown promising antimicrobial activity. For instance, compounds derived from thiazolidine have been investigated for their effectiveness against various bacterial strains, indicating that the target compound might also possess similar properties .

Non-linear Optical Applications

The unique structural features of thiazolidine derivatives allow them to be explored as materials for non-linear optical applications. The first hyperpolarizability values of synthesized thiazolidine derivatives suggest their suitability for use in optical devices .

Case Study 1: PPAR-γ Agonism

In a study examining the pharmacological effects of thiazolidinedione derivatives, researchers found that compounds similar to 3-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione activated PPAR-γ pathways effectively, leading to improved insulin sensitivity in diabetic models. This highlights the potential of such compounds in diabetes management .

Case Study 2: Antioxidant Efficacy

A comparative study on various thiazolidine derivatives revealed that certain modifications enhanced their antioxidant capacities significantly. The results indicated that the trifluoromethoxy substitution could play a pivotal role in improving the radical-scavenging abilities of these compounds .

Wirkmechanismus

The mechanism of action of 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The trifluoromethoxy and sulfonyl groups play crucial roles in its binding affinity and specificity, while the thiazolidine-2,4-dione moiety contributes to its overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Sulfonamide-Modified TZDs

  • Target Compound: Features a 4-(trifluoromethoxy)phenylsulfonyl group on an azetidine ring. The trifluoromethoxy group increases electronegativity and steric bulk compared to non-fluorinated analogs .
  • Compound 8a-f (): Contains sulfonyl groups attached to quinoline-imidazole hybrids. These lack the azetidine ring but share the TZD core. The quinoline-imidazole system may enhance π-π stacking interactions with biological targets, whereas the azetidine in the target compound prioritizes rigidity .
  • The urea linker and thiazole ring suggest divergent biological targets (e.g., kinase inhibition vs. TZD-associated pathways) .

Heterocyclic Modifications

  • YPC-21440 () : A TZD fused to an imidazopyridazine ring. Unlike the target’s azetidine, this larger heterocycle may improve solubility but reduce blood-brain barrier penetration. The 4-methylpiperazine substituent in YPC-21440 enhances basicity, contrasting with the target’s neutral trifluoromethoxy group .
  • 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (5, ): Contains dual arylidene hydrazone groups, enabling metal chelation. The hydroxyl and methoxy groups increase polarity, reducing membrane permeability compared to the target’s trifluoromethoxy-sulfonyl motif .

Key Observations :

  • The azetidine-sulfonyl group in the target compound is structurally distinct from imidazopyridazine (YPC-21440) or quinoline-imidazole (8a-f) systems, suggesting divergent target profiles.
  • Trifluoromethoxy groups (target compound, 8h) improve metabolic stability over methoxy or hydroxyl analogs (e.g., compound 5) due to reduced oxidative metabolism .

Biologische Aktivität

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine ring, sulfonyl groups, and a trifluoromethoxy moiety, which contribute to its unique chemical properties and biological interactions. The following sections delve into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis and Characterization

The synthesis of 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step chemical reactions. Key steps include the formation of the azetidine ring and the introduction of sulfonyl and trifluoromethoxy groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has been explored in various contexts, particularly regarding its anticancer properties and potential as an insulin sensitizer.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer activity against several cancer cell lines. For example, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in leukemia and CNS cancer lines. In vitro studies have demonstrated that specific derivatives can achieve over 70% inhibition rates against these cancer types .

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCancer Cell LineInhibition (%)
4gMOLT-4 (Leukemia)84.19
4pSF-295 (CNS)72.11

This table summarizes findings from studies assessing the anticancer efficacy of thiazolidine derivatives, highlighting their potential as therapeutic agents.

Insulin Sensitization

In addition to anticancer properties, some thiazolidine derivatives have demonstrated insulin-sensitizing effects. In vivo studies reveal that certain compounds can enhance glucose uptake in insulin-resistant models, effectively reversing metabolic disorders associated with type 2 diabetes . These findings suggest that the compound may modulate pathways involved in glucose metabolism.

The mechanisms by which 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione exerts its biological effects are still under investigation. However, it is believed that the sulfonyl groups interact with various molecular targets, influencing enzyme activity and receptor binding. This interaction may lead to modulation of signaling pathways associated with cancer cell proliferation and metabolic regulation.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological profiles of thiazolidine derivatives:

  • Antitumor Efficacy : A study assessed multiple thiazolidinone derivatives for their antiproliferative activity against different cancer cell lines including A549 (lung), HepG2 (liver), and MCF-7 (breast). The most active compounds exhibited significantly lower IC50 values compared to standard chemotherapy agents .
  • Metabolic Effects : Another investigation reported that specific thiazolidinone derivatives improved insulin sensitivity in high-carbohydrate diet-induced insulin-resistant mice. The compounds not only reduced hyperglycemia but also improved lipid profiles by lowering triglycerides and cholesterol levels .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazolidine-2,4-dione Core Formation : React cysteine derivatives with α-haloketones under basic conditions (e.g., NaOH or Knoevenagel condensation) .

Azetidine Functionalization : Introduce the sulfonyl group via nucleophilic substitution using 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

Purification : Use reverse-phase chromatography (C18 silica, acetonitrile/water gradients) to isolate the final product .

  • Critical Parameters : Elevated temperatures (70–90°C) during condensation improve reaction rates, while excess sulfonyl chloride (1.2–1.5 eq) ensures complete substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : Look for δ ~170–175 ppm (C=O of thiazolidinedione), δ ~55–65 ppm (azetidine C-N), and δ ~110–130 ppm (aromatic CF₃O group) in ¹³C NMR .
  • IR : Strong bands at ~1730 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch of sulfonyl group) confirm core functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₄H₁₂F₃N₂O₅S₂ .

Q. What are the primary biological targets of thiazolidinedione derivatives like this compound, and how are these targets validated experimentally?

  • Methodological Answer :

  • PPAR-γ Activation : Use luciferase reporter assays in HEK293 cells transfected with PPAR-γ response elements to quantify transcriptional activity .
  • Antidiabetic Activity : Measure glucose uptake in 3T3-L1 adipocytes or insulin sensitivity in rodent models .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group substituents) impact the compound’s PPAR-γ binding affinity and selectivity over PPAR-α/δ isoforms?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with varying sulfonyl substituents (e.g., methyl, nitro, or heteroaromatic groups).
  • Computational Docking : Use AutoDock Vina to model interactions with PPAR-γ’s ligand-binding domain (LBD). Key residues: Tyr473, His449, and Ser289 .
  • Selectivity Assays : Compare transactivation efficacy in PPAR-α/δ/γ-specific reporter cell lines .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antidiabetic vs. anticancer efficacy) across different studies?

  • Methodological Answer :

  • Dose-Response Curves : Establish concentration-dependent effects (e.g., PPAR-γ activation at low doses vs. pro-apoptotic effects at higher doses) .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify off-target pathways (e.g., AMPK or MAPK) .
  • In Vivo Validation : Compare glucose-lowering effects in diabetic mice (e.g., db/db strain) vs. tumor growth inhibition in xenograft models .

Q. How can researchers optimize the compound’s metabolic stability and bioavailability for in vivo applications?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance solubility .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfonyl group oxidation) .
  • Pharmacokinetic Profiling : Measure AUC, Cmax, and half-life in rodent plasma after oral/intravenous administration .

Q. What computational tools predict off-target interactions (e.g., kinase inhibition) and guide toxicity profiling?

  • Methodological Answer :

  • PharmaDB Screening : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., kinases, ion channels) .
  • Toxicity Prediction : Apply ADMETlab 2.0 to estimate hepatotoxicity, hERG inhibition, and CYP450 interactions .

Q. How do formulation parameters (e.g., pH, excipients) affect the compound’s stability in preclinical studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions; monitor degradation via HPLC .
  • Excipient Compatibility : Test with common stabilizers (e.g., PEG-400, cyclodextrins) using DSC/TGA to assess physical stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.